molecular formula C21H25N5O B6942469 N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methylbenzotriazole-5-carboxamide

N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methylbenzotriazole-5-carboxamide

Cat. No.: B6942469
M. Wt: 363.5 g/mol
InChI Key: WJTDZCYLSKRUFB-UHFFFAOYSA-N
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Description

N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methylbenzotriazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a methylpyrrolidine moiety, and a benzotriazole carboxamide structure, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methylbenzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-21(11-6-12-26(21)14-16-7-4-3-5-8-16)15-22-20(27)17-9-10-18-19(13-17)25(2)24-23-18/h3-5,7-10,13H,6,11-12,14-15H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTDZCYLSKRUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1CC2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)N=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methylbenzotriazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzylpyrrolidine Intermediate: This step involves the alkylation of pyrrolidine with benzyl chloride in the presence of a base such as sodium hydride.

    Introduction of the Benzotriazole Moiety: The benzylpyrrolidine intermediate is then reacted with 3-methylbenzotriazole-5-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methylbenzotriazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or pyrrolidine moieties, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Substituted derivatives with new functional groups introduced.

Scientific Research Applications

N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methylbenzotriazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methylbenzotriazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide
  • N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide

Uniqueness

N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-3-methylbenzotriazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its benzotriazole moiety, in particular, is known for its stability and versatility in various chemical reactions.

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